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lyso-Lactosylceramide, synthetic

Cat. No.: B1164820
M. Wt: 623
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Description

Contextualization within Sphingolipid Biochemistry and Glycosphingolipid Metabolism

Lyso-lactosylceramide (B1164819) is a bioactive sphingolipid, a deacylated form of lactosylceramide (B164483), placing it within the broader family of glycosphingolipids. medchemexpress.com Glycosphingolipids are integral components of the outer leaflet of cell membranes, where they participate in a multitude of physiological and pathological processes. nih.gov The basic structure of these complex lipids consists of a sphingoid base linked to an acyl chain (a fatty acid) and a carbohydrate portion. nih.gov

The biosynthesis of glycosphingolipids in mammals typically starts with the attachment of either glucose or galactose to the 1-hydroxyl group of ceramide. nih.gov Lactosylceramide itself is a key intermediate in the synthesis of more complex glycosphingolipids and is formed by the addition of galactose to glucosylceramide. researchgate.netcore.ac.uk It is ubiquitously present in mammalian tissues and has been implicated in cellular processes such as proliferation, adhesion, migration, and angiogenesis. researchgate.net The deacylation of lactosylceramide results in the formation of lyso-lactosylceramide. This conversion is a critical step, as the resulting lyso-glycosphingolipids are often highly bioactive compounds. nih.gov

In certain pathological conditions, specifically lysosomal storage disorders, the metabolism of glycosphingolipids is disrupted. nih.gov For instance, a deficiency in the enzyme responsible for hydrolyzing the galactose from lactosylceramide leads to a condition known as lactosylceramidosis, which is characterized by the accumulation of lactosylceramide. caymanchem.com In such disorders, the accumulation of glycosphingolipids can lead to their deacylation and a subsequent increase in the levels of lyso-glycosphingolipids. nih.govresearchgate.net

Historical Perspectives on Lyso-Glycosphingolipid Biological Investigation

The study of glycosphingolipids dates back to 1884, with their initial discovery by the German chemist and clinician J.L.W. Thudichum during his investigations into the chemical composition of the brain. nih.gov However, the biological significance of their deacylated counterparts, the lyso-glycosphingolipids, has been a more recent area of intense investigation.

Initially, lyso-glycosphingolipids were primarily viewed as metabolic intermediates or byproducts of glycosphingolipid catabolism. A significant turning point in their investigation came with the study of lysosomal storage diseases. In these genetic disorders, the accumulation of specific glycosphingolipids due to deficient enzymatic activity leads to a corresponding and often dramatic elevation of their lyso-derivatives. researchgate.net

Key findings in specific lysosomal storage disorders spurred further research into the broader roles of lyso-glycosphingolipids:

Gaucher Disease: The discovery of elevated levels of glucosylsphingosine (B128621) (lyso-glucosylceramide) in patients with Gaucher disease highlighted the potential of these molecules as disease biomarkers and pathogenic contributors. researchgate.net

Krabbe Disease: Similarly, the accumulation of galactosylsphingosine (psychosine) in Krabbe disease and its cytotoxic effects underscored the potent biological activities of lyso-glycosphingolipids. researchgate.net

Fabry Disease: The identification of increased globotriaosylsphingosine (lyso-Gb3) in Fabry disease further solidified the link between lyso-glycosphingolipids and disease pathology. researchgate.net

These findings in the context of disease have driven the investigation of the physiological and pathological roles of other lyso-glycosphingolipids, including lyso-lactosylceramide, and have led to the development of sensitive detection methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify these molecules in biological samples. researchgate.netnih.gov

Rationale for Utilizing Synthetic Lyso-Lactosylceramide in Mechanistic and Methodological Inquiry

The use of synthetic lyso-lactosylceramide provides significant advantages for detailed scientific investigation, overcoming the limitations associated with naturally derived compounds.

One of the primary drawbacks of using natural glycosphingolipid standards is their inherent heterogeneity. caymanchem.com A sample of a naturally occurring glycosphingolipid is typically a mixture of various compounds with different fatty acid chain lengths. caymanchem.com This heterogeneity can lead to complexities in analytical techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS), often resulting in multiple peaks and making precise quantification and characterization challenging. caymanchem.com

Synthetic lyso-lactosylceramide offers a solution to this problem by providing a single, well-defined isomer of the molecule. caymanchem.com This uniformity ensures a single peak in analytical chromatograms, leading to more accurate and reproducible results. caymanchem.com Furthermore, the synthesis process allows for precise control over the starting materials and reaction conditions, resulting in high lot-to-lot consistency, which can be difficult to achieve with natural biomolecules due to variations in the source organism's age, diet, and environmental conditions. caymanchem.com

The ability to chemically synthesize lyso-lactosylceramide and its analogs also opens up possibilities for creating molecular probes. For instance, straightforward chemical synthesis has been used to produce lyso-lactosylceramide labeled with fluorescent tags like tetramethylrhodamine, enabling highly sensitive detection in techniques such as capillary electrophoresis with laser-induced fluorescence. researchgate.net Such labeled compounds are invaluable tools for studying the interactions and functions of lyso-lactosylceramide in biological systems. Synthetic analogs can also be designed to be resistant to enzymatic degradation, allowing researchers to study their roles as acceptor substrates for glycosyltransferases in the synthesis of more complex glycosphingolipids. researchgate.net

Scope and Objectives of the Research Compendium

This research compendium aims to provide a focused and comprehensive overview of the chemical compound "lyso-lactosylceramide, synthetic." The primary objective is to detail its role and applications within the field of chemical biology, with a specific emphasis on its use in mechanistic and methodological studies.

The scope of this article is strictly limited to the following areas:

Biochemical Context: Elucidating the position of lyso-lactosylceramide within the established pathways of sphingolipid and glycosphingolipid metabolism.

Historical Context: Providing a brief history of the scientific investigation into lyso-glycosphingolipids to understand the evolution of the field.

Utility of Synthetic Forms: Detailing the scientific rationale and advantages of using a synthetically derived version of lyso-lactosylceramide in research.

Research Applications: Presenting specific examples of how synthetic lyso-lactosylceramide is employed as a tool in scientific inquiry, including its use as an internal standard and in studies of cellular processes.

This compendium will present detailed research findings and utilize data tables to summarize key information. It will maintain a professional and authoritative tone, drawing from a diverse range of scientific sources.

The following table outlines the key research applications of synthetic lyso-lactosylceramide that will be discussed:

Research ApplicationDescription
Internal Standard in Mass Spectrometry Used for the accurate quantification of other lipids, such as psychosine (B1678307), in biological samples. nih.gov
Investigation of Cellular Processes Employed to study its effects on various cell types, such as neutrophils and cardiomyocytes. medchemexpress.com
Study of Neurite Outgrowth Used as a negative control in studies investigating the role of other gangliosides in neuronal development. nih.gov
Analysis of Protein-Lipid Interactions Utilized to investigate the binding specificity of proteins to different sphingolipids. nih.gov

Properties

Molecular Formula

C30H57NO12

Molecular Weight

623

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

Lactosylsphingosine;  1-beta-lactosyl-sphing-4-enine;  lyso-LC

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Lyso Lactosylceramide for Research Applications

Development of Chemoenzymatic Synthetic Routes for Lyso-Lactosylceramide (B1164819) Analogues

Chemoenzymatic synthesis offers a powerful approach to generating complex glycoconjugates by combining the precision of enzymatic catalysis with the versatility of chemical synthesis. While a dedicated, complete chemoenzymatic synthesis of lyso-lactosylceramide from simple precursors is not extensively documented in dedicated literature, the key enzymatic step is well-established in biosynthesis and can be harnessed for synthetic purposes. The biosynthesis of lactosylceramide (B164483) involves the enzymatic transfer of galactose from a donor substrate, such as UDP-galactose, to glucosylceramide, a reaction catalyzed by β-1,4-galactosyltransferase (B4GalT). nih.govnih.gov

This enzymatic step forms the basis for a potential chemoenzymatic route to lyso-lactosylceramide analogues. Such a strategy would typically involve the chemical synthesis of a modified lyso-glucosylceramide acceptor. This acceptor could then be subjected to enzymatic galactosylation using a suitable galactosyltransferase and a galactose donor. This approach allows for the introduction of modifications in the lipid backbone through chemical synthesis, while the stereospecific and regioselective nature of the enzyme ensures the correct formation of the β-1,4-galactosidic linkage.

Researchers have successfully employed chemoenzymatic methods for the synthesis of more complex glycans on various scaffolds, demonstrating the feasibility of this strategy. nih.govresearchgate.net For instance, on-phage chemoenzymatic modification has been used to create libraries of complex N-glycans by sequentially using glycosidases and glycosyltransferases. nih.gov This highlights the potential for developing a robust chemoenzymatic platform for the synthesis of a diverse range of lyso-lactosylceramide analogues.

Stereoselective Total Chemical Synthesis Approaches to Lyso-Lactosylceramide

The total chemical synthesis of lyso-lactosylceramide and its analogues provides complete control over the stereochemistry and structure of the final molecule. A key challenge in this process is the stereoselective formation of the β-glycosidic linkage between the lactose (B1674315) and sphingosine (B13886) moieties.

A versatile and diversity-oriented strategy for the synthesis of β-lactosylceramide analogues has been developed, starting from commercially available lactose. nih.govmdpi.com This multi-step synthesis involves several key transformations:

Glycosyl Donor and Acceptor Preparation: The synthesis begins with the preparation of a suitably protected lactose-based glycosyl donor, such as a glycosyl trichloroacetimidate. nih.govmdpi.com Concurrently, a sphingosine-derived glycosyl acceptor with appropriate protective groups is synthesized.

Glycosylation: The crucial glycosylation step involves the coupling of the lactose donor with the sphingosine acceptor. This reaction is typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), at low temperatures to ensure high stereoselectivity for the desired β-anomer. nih.gov

Lipid Chain Remodeling: To introduce diversity in the lipid portion of the molecule, techniques like olefin cross-metathesis can be employed. This allows for the variation of the sphingosine chain length. nih.gov

Deprotection: The final stage of the synthesis involves the removal of all protecting groups from the carbohydrate and lipid moieties to yield the target lyso-lactosylceramide analogue.

This synthetic approach allows for the introduction of various functionalities, such as azide (B81097) groups, which can be used for further derivatization. nih.govmdpi.com

Design and Synthesis of Lyso-Lactosylceramide Stereoisomers and Analogues for Structure-Activity Relationship Studies

To investigate the precise structural requirements for the biological activities of lactosylceramide, the synthesis of its stereoisomers is crucial. Structure-activity relationship (SAR) studies rely on comparing the activity of the natural compound with that of its synthetic analogues possessing variations in stereochemistry or functional groups.

The synthesis of unnatural stereoisomers of lactosylceramide has been achieved to probe the role of the stereochemistry in its cellular uptake. acs.org Specifically, the three unnatural stereoisomers of BODIPY-labeled lactosylceramide—(2R,3R), (2S,3S), and (2R,3S)—have been synthesized. acs.org This allows for a direct comparison with the natural (2S,3R) or D-erythro isomer to determine which stereochemical features are critical for its biological functions. acs.org

Furthermore, the synthesis of analogues with modified lipid chains provides insight into how the hydrophobic portion of the molecule influences its properties and interactions. nih.govmdpi.com By creating a series of β-lactosylceramide analogues with varied lipid chains, researchers can systematically study the impact of lipid structure on the molecule's biological activity. nih.govmdpi.com

Analogue Type Purpose in SAR Studies Reference
StereoisomersTo determine the importance of specific stereocenters for biological activity. acs.org
Lipid Chain VariantsTo investigate the influence of the hydrophobic tail on biological function. nih.govmdpi.com
Functionalized AnaloguesTo introduce probes for studying interactions and trafficking. nih.govmdpi.com

Preparation of Bioconjugates and Chemical Probes for Cellular Studies

To visualize and identify the cellular machinery that interacts with lyso-lactosylceramide, a variety of chemical probes have been developed. These probes are essential tools for cellular and molecular biology studies.

Synthesis of Fluorescently Labeled Lyso-Lactosylceramide Derivatives (e.g., BODIPY-labeled)

Fluorescently labeled analogues of lactosylceramide are invaluable for tracking its intracellular distribution and trafficking in living cells using fluorescence microscopy. acs.org A common strategy involves attaching a fluorescent dye, such as BODIPY (boron-dipyrromethene), to the lipid portion of the molecule.

The synthesis of BODIPY-labeled lactosylceramide has been reported, enabling the study of its endocytic uptake. acs.org This involves the chemical synthesis of a lactosylceramide structure that incorporates the BODIPY fluorophore. These fluorescent probes have been instrumental in demonstrating the selective, caveolin-1-dependent endocytosis of glycosphingolipids. acs.org

Another powerful approach for creating fluorescent probes is through the use of "click chemistry." This involves synthesizing a lyso-lactosylceramide analogue containing a bioorthogonal functional group, such as an azide. nih.govmdpi.com This azide-labeled probe can then be reacted with a fluorescent dye that contains a complementary alkyne group in a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This modular approach allows for the labeling of the probe with a wide variety of fluorophores.

Development of Photoaffinity and Affinity Probes for Target Identification

To identify the specific proteins and other biomolecules that interact with lyso-lactosylceramide, photoaffinity and affinity probes are employed. These probes are designed to covalently bind to their targets upon activation, allowing for their subsequent isolation and identification.

Photoaffinity Probes: These probes contain a photoreactive group, such as a diazirine, benzophenone, or aryl azide, which upon irradiation with UV light, generates a highly reactive species that forms a covalent bond with nearby molecules. nih.govenamine.net The design of a photoaffinity probe for lyso-lactosylceramide would involve incorporating one of these photoreactive moieties into its structure. For instance, a diazirine-containing lyso-lactosylceramide analogue could be synthesized. wustl.edu These probes often also include a reporter tag, such as an alkyne or biotin (B1667282), to facilitate detection and purification of the cross-linked protein-probe complexes. nih.gov

Affinity Probes: Affinity probes rely on a strong, non-covalent interaction with their target, which is then used to purify the target from a complex mixture. A common strategy involves the use of biotinylated probes. The high affinity of biotin for streptavidin can be exploited to capture the probe-target complex on a streptavidin-coated matrix. The synthesis of azide-labeled β-lactosylceramide analogues provides a convenient platform for creating such affinity probes through click chemistry with a biotin-alkyne conjugate. nih.govmdpi.comnih.gov

Probe Type Key Feature Application Common Functional Groups
Fluorescent ProbeEmits light upon excitationCellular imaging and trafficking studiesBODIPY, Fluorescein
Photoaffinity ProbeForms covalent bond upon UV activationIdentification of binding partnersDiazirine, Benzophenone, Aryl Azide
Affinity ProbeHigh-affinity tag for purificationIsolation of binding partnersBiotin, Azide (for click chemistry)

Methodologies for Advanced Analytical Characterization of Synthetic Lyso-Lactosylceramide Purity and Identity for Research Reagents

Ensuring the purity and structural integrity of synthetic lyso-lactosylceramide is critical for its use as a research reagent. A combination of advanced analytical techniques is employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of chemical reactions and to assess the purity of the final product. nih.govmdpi.com The retention factor (Rf) value provides a preliminary indication of the compound's identity and purity.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthetic compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) are particularly powerful. wustl.edu They not only provide accurate mass determination but can also be used to quantify the compound and to obtain structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the unambiguous structure elucidation of synthetic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm the connectivity of atoms and the stereochemistry of the molecule. nih.govnih.gov For instance, the coupling constants observed in the ¹H NMR spectrum can be used to confirm the β-configuration of the glycosidic linkage. nih.gov Complete assignment of all proton and carbon signals is the gold standard for confirming the identity of the synthetic lyso-lactosylceramide. nih.govnih.gov

Analytical Technique Information Provided
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity assessment.
Mass Spectrometry (MS, LC-MS, LC-MS/MS)Molecular weight confirmation, quantification, structural fragmentation.
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structure elucidation, stereochemistry confirmation.

Biochemical Pathways and Enzymatic Regulation of Lyso Lactosylceramide Metabolism

Biosynthesis of Lyso-Lactosylceramide (B1164819) as an Intermediate in Complex Glycosphingolipid Pathways

The direct de novo synthesis of lyso-lactosylceramide is not the primary route of its formation. Instead, its existence is predicated on the biosynthesis of its acylated precursor, lactosylceramide (B164483). Lactosylceramide is a key intermediate, standing at a metabolic crossroads from which numerous complex GSLs are synthesized, including globo-, lacto-, neolacto-, and ganglio-series GSLs. mdpi.comnih.gov The synthesis of lactosylceramide begins with the formation of ceramide at the endoplasmic reticulum, followed by the sequential addition of sugar moieties. nih.gov The formation of lyso-lactosylceramide occurs subsequently, through the enzymatic deacylation of lactosylceramide, a process detailed in the catabolism section.

Role of Glycosyltransferases (e.g., β-1,4-Galactosyltransferases) in its Formation

The pivotal step in the synthesis of lactosylceramide is the transfer of a galactose molecule to glucosylceramide (GlcCer). This reaction is catalyzed by a specific group of glycosyltransferases known as lactosylceramide synthases. nih.gov These enzymes belong to the β-1,4-galactosyltransferase (β4GalT) family. oup.com

Research has identified at least two members of this family, β-1,4-galactosyltransferase V (B4GALT5) and β-1,4-galactosyltransferase VI (B4GALT6), as the primary enzymes responsible for lactosylceramide synthesis in mammals. nih.govnih.govmdpi.com These enzymes utilize uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose) as the sugar donor to form a β-1,4-glycosidic linkage with the glucose residue of glucosylceramide. nih.govoup.com The expression and activity of these enzymes are critical control points in the GSL biosynthetic pathway. For instance, studies in human colorectal cancer have shown a marked increase in β-1,4-GalT-V expression and activity, leading to elevated levels of its product, lactosylceramide. nih.gov

Enzyme FamilySpecific EnzymeSubstrate(s)Product
Glycosyltransferases β-1,4-Galactosyltransferase V (B4GALT5)Glucosylceramide, UDP-galactoseLactosylceramide, UDP
β-1,4-Galactosyltransferase VI (B4GALT6)Glucosylceramide, UDP-galactoseLactosylceramide, UDP
Glucosylceramide Synthase (UGCG)Ceramide, UDP-glucoseGlucosylceramide, UDP

This table summarizes the key enzymes involved in the synthesis of lactosylceramide, the direct precursor to lyso-lactosylceramide.

Intracellular Trafficking and Compartmentalization of Biosynthetic Enzymes

The biosynthesis of glycosphingolipids is a highly organized process that occurs across different cellular compartments, primarily the endoplasmic reticulum (ER) and the Golgi apparatus. The initial synthesis of ceramide occurs in the ER. mdpi.com Subsequently, glucosylceramide synthase, located on the cytosolic face of the Golgi apparatus, catalyzes the formation of glucosylceramide. nih.govnih.gov

For the synthesis of lactosylceramide to proceed, glucosylceramide must be translocated from the cytosolic leaflet to the luminal leaflet of the Golgi complex. nih.govwikipedia.org This translocation, or "flipping," is a critical step, and the four-phosphate adaptor protein 2 (FAPP2) has been identified as a key transport protein that moves glucosylceramide to the trans-Golgi network. wikipedia.org Once inside the lumen, lactosylceramide synthase (β4GalT-V or β4GalT-VI), which is a resident luminal enzyme of the trans-Golgi, catalyzes the final step in lactosylceramide synthesis. mdpi.comwikipedia.org This spatial separation of enzymes ensures the stepwise and controlled assembly of GSLs. The newly synthesized lactosylceramide can then be further glycosylated to form more complex GSLs or be transported to the plasma membrane. nih.govwikipedia.org

Catabolism and Enzymatic Degradation of Lyso-Lactosylceramide

The breakdown of lactosylceramide and its lyso-form occurs primarily within the acidic environment of the lysosomes. This degradation is essential for maintaining cellular homeostasis, and its disruption leads to the pathological accumulation of lipids characteristic of lysosomal storage disorders. mdpi.com

Mechanisms of Enzymatic Hydrolysis (e.g., Acid Ceramidase, Glycosylhydrolases)

There are two principal enzymatic pathways for the catabolism of lactosylceramide. The canonical pathway involves the sequential cleavage of sugar residues by specific lysosomal glycosylhydrolases. mdpi.com First, a β-galactosidase removes the terminal galactose to yield glucosylceramide. Next, acid β-glucosidase (GBA1), also known as glucocerebrosidase, hydrolyzes the glucose moiety to produce ceramide. oup.com

An alternative catabolic pathway results in the formation of lyso-lactosylceramide. This occurs when the enzyme acid ceramidase (ASAH1) acts on lactosylceramide before the sugar groups are removed. nih.gov Acid ceramidase is a lysosomal hydrolase that cleaves the N-acyl bond, releasing a free fatty acid and generating the corresponding lyso-glycosphingolipid, in this case, lyso-lactosylceramide (lactosylsphingosine). nih.govreactome.org This deacylation step is particularly significant in the context of lysosomal storage disorders such as Gaucher and Fabry disease. nih.govnih.gov In these conditions, the deficiency of a specific glycosidase leads to the accumulation of its GSL substrate, which then becomes more available for the alternative action of acid ceramidase, resulting in elevated levels of the corresponding neurotoxic lyso-GSL. nih.govnih.govumaryland.edu

Once formed, lyso-lactosylceramide itself is a substrate for the same glycosylhydrolases, which would cleave the galactose and glucose units to ultimately yield sphingosine (B13886).

EnzymeLocationActionSubstrateProduct(s)
Acid Ceramidase (ASAH1) LysosomeDeacylationLactosylceramideLyso-Lactosylceramide, Fatty Acid
β-Galactosidase LysosomeHydrolysisLactosylceramideGlucosylceramide, Galactose
Acid β-Glucosidase (GBA1) LysosomeHydrolysisGlucosylceramideCeramide, Glucose

This table outlines the key enzymes involved in the catabolism of lactosylceramide and the formation of lyso-lactosylceramide.

Integration into Sphingolipid Salvage Pathways

The breakdown products of GSL catabolism are not merely waste; they are actively recycled through the sphingolipid salvage pathway. nih.govmdpi.com This pathway is a major contributor to the cellular pool of sphingolipids, responsible for 50% to 90% of their biosynthesis. nih.gov The central molecule in this pathway is sphingosine, the long-chain base that forms the backbone of these lipids. nih.govnih.gov

Sphingosine is generated in the lysosome from the complete degradation of complex sphingolipids, including the pathway that starts with lyso-lactosylceramide. mdpi.com This sphingosine can be transported to the endoplasmic reticulum, where it is re-acylated by a family of ceramide synthase (CerS) enzymes to form ceramide. mdpi.comnih.gov This newly synthesized ceramide can then re-enter the biosynthetic pathways to create new complex sphingolipids, such as sphingomyelin (B164518) or, by re-entering the GSL pathway, glucosylceramide and lactosylceramide. mdpi.com This recycling mechanism is crucial for maintaining cellular homeostasis and allows the cell to efficiently reuse valuable molecular components. nih.govnih.gov

Interplay with Other Sphingolipid Metabolic Networks and Signaling Lipids

The metabolism of lyso-lactosylceramide is deeply interconnected with other sphingolipid networks and cellular signaling cascades. Lactosylceramide, its precursor, is a pivotal branch point in GSL metabolism, and its levels directly influence the synthesis of hundreds of downstream gangliosides and globosides. mdpi.commdpi.comfrontiersin.org

Lyso-GSLs, including lyso-lactosylceramide and the related glucosylsphingosine (B128621), are not inert metabolites. They are potent, bioactive signaling lipids that can perturb cell membranes and activate various signaling pathways, often with pathological consequences. nih.gov Their accumulation is a hallmark of several lysosomal storage diseases, where they contribute significantly to neuroinflammation and neuronal cell death. nih.govumaryland.edu

Furthermore, the lactosylceramide-centric metabolic hub intersects with other major signaling networks. For instance, lactosylceramide can directly bind to and activate cytosolic phospholipase A2α (cPLA2α). nih.gov This activation leads to the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of eicosanoids and prostaglandins (B1171923)—powerful mediators of inflammation. nih.govnih.gov This provides a direct mechanistic link between GSL metabolism and the inflammatory response.

Finally, the catabolism of lyso-lactosylceramide feeds directly into the most critical sphingolipid signaling axis: the ceramide-sphingosine-sphingosine-1-phosphate (S1P) rheostat. This axis regulates fundamental cellular decisions, such as proliferation, senescence, and apoptosis. nih.govnih.gov By contributing sphingosine to the salvage pathway, the degradation of lyso-lactosylceramide influences the cellular balance of these three key signaling lipids, thereby impacting a wide array of cellular functions. mdpi.comnih.gov

Cellular and Subcellular Distribution and Dynamics of Lyso Lactosylceramide

Intracellular Localization and Transport Mechanisms

The journey of lyso-lactosylceramide (B1164819) begins with its precursor, lactosylceramide (B164483) (LacCer). In certain specialized cells like human polymorphonuclear neutrophils, the majority of LacCer is not found on the cell surface but is located intracellularly. nih.gov Studies have demonstrated that less than 25% of LacCer is derived from the plasma membrane, with the bulk of it co-sedimenting with markers for primary and secondary granules, suggesting it is a component of lysosomal granules. nih.govnih.gov

It is within the lysosome that lyso-lactosylceramide is primarily generated. nih.gov In pathological conditions such as glycosphingolipid storage diseases, the accumulation of lactosylceramide within lysosomes leads to its deacylation by the enzyme acid ceramidase, resulting in the formation of lyso-lactosylceramide (also known as lactosylsphingosine). nih.gov This enzymatic conversion is a critical step that dictates the molecule's subsequent fate.

The deacylation process significantly alters the biophysical properties of the lipid, increasing its polarity compared to its acylated parent. This change allows lyso-lactosylceramide to escape the lysosome, a transport mechanism that is crucial for its function as a signaling molecule. nih.gov Once in the cytosol, it can be transported to other cellular compartments. Research has shown that lyso-glycosphingolipids like lactosylsphingosine (B51368) can mobilize calcium from the endoplasmic reticulum. nih.govelsevierpure.com Furthermore, the increased polarity of lyso-glycosphingolipids facilitates their transport in the blood, suggesting a potential for secretion and action at distant sites in a paracrine or autocrine fashion. nih.gov

FeatureDescriptionSource(s)
Precursor Localization Lactosylceramide is found predominantly in intracellular compartments, specifically lysosomal granules in neutrophils. nih.govnih.gov
Site of Formation Lyso-lactosylceramide is formed primarily within lysosomes via deacylation of accumulated lactosylceramide. nih.gov
Key Enzyme Acid ceramidase catalyzes the conversion of lactosylceramide to lyso-lactosylceramide. nih.gov
Transport Mechanism Increased polarity upon deacylation allows for escape from the lysosome into the cytosol. nih.gov
Further Transport Can be transported to other organelles (e.g., endoplasmic reticulum) or potentially secreted from the cell. nih.govnih.govelsevierpure.com

Integration into Cellular Membranes and Microdomains

Glycosphingolipids (GSLs) are fundamental components of eukaryotic cell membranes, where they contribute to membrane stability and function. nih.govnih.gov The integration of their lyso-forms, such as lyso-lactosylceramide, is a key aspect of their biological activity. The precursor, lactosylceramide, is synthesized in the Golgi apparatus and subsequently transported to various cellular membranes, most notably the plasma membrane, where it becomes part of the outer leaflet. nih.gov

The integration of lyso-lactosylceramide into membranes is governed by its amphipathic nature. While specific mechanisms for its integration are not fully detailed, it is known that lyso-GSLs can perturb membrane organization. nih.gov They are capable of inserting into the lipid bilayer, where they can influence the physical properties of the membrane and interact with other membrane components. This perturbation is a key element of their signaling function.

Association with Lipid Rafts and Specialized Membrane Structures

A critical aspect of lactosylceramide's function is its organization into specialized membrane microdomains known as lipid rafts. nih.govyoutube.com These are highly ordered, detergent-resistant membrane regions enriched in sphingolipids, cholesterol, and specific proteins. youtube.comnih.gov Lactosylceramide-enriched microdomains act as platforms for signal transduction, particularly in immune cells like neutrophils, where they mediate functions such as phagocytosis and chemotaxis. nih.gov

Lyso-lactosylceramide, being derived from a key component of these rafts, is thought to associate with and modulate these structures. Research on other lyso-GSLs, such as psychosine (B1678307) (lyso-galactosylceramide), has shown that they perturb membrane organization by acting on lipid rafts. nih.gov Lysolipids in general can significantly impact the size and stability of lipid domains, often by localizing to the boundary region between the ordered raft and the surrounding disordered membrane. frontiersin.org This association can alter the recruitment and function of signaling proteins within the raft. For example, LacCer-enriched rafts are known to associate with Src family kinases like Lyn to transduce signals. nih.gov The introduction of lyso-LacCer into these domains could therefore remodel the signaling platform.

Microdomain ComponentRole in (Lyso)-Lactosylceramide ContextSource(s)
Lactosylceramide Forms the basis of the enriched microdomain; a key structural and recognition molecule. nih.govnih.gov
Cholesterol A crucial organizing component of lipid rafts, stabilizing the ordered domain structure. youtube.com
Src Family Kinases (e.g., Lyn) Signaling proteins that associate with lactosylceramide rafts to transduce signals from the cell exterior. nih.gov
Lyso-Lactosylceramide Believed to associate with and perturb lipid rafts, modulating their size, stability, and signaling function. nih.govfrontiersin.org

Dynamic Aspects of Lyso-Lactosylceramide Trafficking and Membrane Remodeling

The cellular life of lyso-lactosylceramide is characterized by dynamic movement and significant functional consequences. The trafficking of this molecule is a multi-step process that represents a departure from the more static, structural role of its precursor. This dynamic trafficking begins with its generation in and subsequent escape from the lysosome. nih.gov

This initial transport step from a degradative organelle to the cytosol is a form of intracellular remodeling, releasing a potent signaling molecule into new functional contexts. One of the most significant dynamic roles of lyso-lactosylceramide is its ability to influence inter-organelle communication. Studies on lactosylsphingosine have shown it acts as an agonist for the ryanodine (B192298) receptor, inducing calcium mobilization from the endoplasmic reticulum. nih.govelsevierpure.com This action demonstrates a clear trafficking route from the lysosome to the ER membrane, where it remodels cellular calcium signaling.

Furthermore, the interaction of lyso-lactosylceramide with lipid rafts is a prime example of its role in membrane remodeling. By inserting into these microdomains and altering their physical properties, it can change the landscape for crucial cellular processes like signal transduction and protein sorting. nih.govfrontiersin.org The potential for lyso-lactosylceramide to be secreted from the cell adds another layer of dynamic complexity, allowing it to influence neighboring cells and remodel the tissue microenvironment. nih.gov The continuous interplay between the synthesis of lactosylceramide in the Golgi, its transport, its potential degradation and conversion to lyso-lactosylceramide in the lysosome, and the subsequent trafficking of the lyso-form creates a highly dynamic system that regulates cellular behavior. mdpi.com

Mechanistic Roles of Lyso Lactosylceramide in Cellular Signaling and Function

Direct Protein and Receptor Interactions

Lyso-lactosylceramide (B1164819) exerts its effects in part through direct interactions with intracellular proteins, thereby modulating their activity and initiating downstream signaling cascades.

Modulation of Intracellular Kinase Activities (e.g., Src family kinases like Lyn, ERK 1/2)

Lyso-lactosylceramide has been shown to influence the activity of several intracellular kinases, which are critical components of signal transduction pathways. In human neutrophils, lactosylceramide (B164483) (the acylated form of lyso-lactosylceramide) is found in lipid rafts on the cell surface where it couples with the Src family kinase Lyn. nih.gov The binding of a ligand to this lactosylceramide-enriched microdomain induces the activation of Lyn, which in turn initiates a signaling cascade leading to superoxide (B77818) generation. nih.gov This activation can be suppressibly regulated by cholesterol. nih.gov

Furthermore, lactosylceramide can stimulate the phosphorylation and activation of mitogen-activated protein (MAP) kinases, including ERK 1/2 (also known as p44/42 MAPK). nih.govresearchmap.jp In human aortic smooth muscle cells, lactosylceramide treatment leads to a rapid, several-fold increase in the activity of p44MAPK. nih.gov This activation is part of a larger signaling cascade that includes the stimulation of Ras-GTP loading and the phosphorylation of MAP kinase kinases (MEK) and Raf. nih.gov This pathway is initiated by the lactosylceramide-induced production of reactive oxygen species (ROS) through the activation of NADPH oxidase. nih.gov The inhibition of ROS production abrogates the activation of the Ras/Raf/MEK/ERK pathway. nih.gov

Kinase Effect of Lyso-Lactosylceramide (or its acylated form) Cellular Context Downstream Effects
Lyn (Src family kinase) ActivationHuman neutrophilsSuperoxide generation
ERK 1/2 (p44/42 MAPK) Phosphorylation and activationHuman aortic smooth muscle cells, L929 fibroblastsCell proliferation, c-fos expression, Arachidonic acid release
MEK (MAPK/ERK kinase) Phosphorylation and activationHuman aortic smooth muscle cellsActivation of ERK 1/2
Raf Phosphorylation and activationHuman aortic smooth muscle cellsActivation of MEK

Activation of Phospholipases (e.g., Cytosolic Phospholipase A2α)

A significant mechanistic role of lactosylceramide is its ability to directly interact with and activate cytosolic phospholipase A2α (cPLA2α). nih.govnih.gov This enzyme is responsible for hydrolyzing glycerophospholipids to release arachidonic acid, a precursor for inflammatory mediators like eicosanoids and prostaglandins (B1171923). mdpi.com

Studies have demonstrated that lactosylceramide binds directly to the C2 domain of cPLA2α in a calcium-independent manner. nih.govnih.gov This interaction induces the translocation of cPLA2α from the cytosol to membranes, such as the Golgi apparatus, where its substrate is located. nih.gov While the binding itself is calcium-independent, the enzymatic activity of cPLA2α to release arachidonic acid still requires calcium. researchmap.jp It is proposed that lactosylceramide increases the residency time of cPLA2α on the membrane, thereby enhancing its activity. researchmap.jp The activation of cPLA2α by lactosylceramide has been observed in response to stimuli like tumor necrosis factor-α (TNF-α). researchmap.jpnih.gov

Influence on Intracellular Calcium Homeostasis and Mobilization from Microsomal Stores

Lyso-glycosphingolipids, including lactosylsphingosine (B51368) (lyso-lactosylceramide), are known to mobilize calcium from intracellular stores, particularly from brain microsomes. nih.govnih.gov Lactosylsphingosine acts as an agonist of the ryanodine (B192298) receptor (RyaR), a major calcium-release channel of the endoplasmic reticulum. nih.govnih.gov This is in contrast to other lyso-glycosphingolipids like glucosylsphingosine (B128621), which mobilizes calcium through a different mechanism involving the Ins(1,4,5)P3 receptor and SERCA pumps. nih.gov

Interestingly, lactosylsphingosine, along with other lyso-GSLs, can reverse the inhibition of SERCA (sarcoplasmic/endoplasmic reticulum Ca2+-ATPase) by thapsigargin. nih.govnih.gov The ability of lyso-lactosylceramide to modulate calcium release from intracellular stores highlights its role in regulating calcium signaling, which is crucial for a multitude of cellular functions. The accumulation of certain glycosphingolipids has been linked to altered calcium signaling and neuronal apoptosis. nih.gov

Calcium Channel/Pump Effect of Lactosylsphingosine Cellular Location
Ryanodine Receptor (RyaR) Agonist (promotes Ca2+ release)Endoplasmic Reticulum (Microsomes)
SERCA Reverses inhibition by thapsigarginSarcoplasmic/Endoplasmic Reticulum

Regulation of Core Cellular Processes

Through its influence on signaling pathways, lyso-lactosylceramide plays a significant role in governing fundamental cellular processes, including proliferation and differentiation.

Cell Proliferation and Growth Control

Lactosylceramide has been identified as a mitogenic agent, promoting the proliferation of cells such as human aortic smooth muscle cells. nih.govnih.gov This proliferative effect is mediated by the activation of the Ras-MEK-ERK signaling cascade, leading to the expression of transcription factors like c-fos, which are involved in cell cycle progression. nih.govnih.gov The generation of reactive oxygen species (ROS) by NADPH oxidase, stimulated by lactosylceramide, is a key upstream event in this pathway. nih.gov

The role of glycosphingolipids in cell growth is further supported by observations that the inhibition of glucosylceramide synthase, which reduces the level of downstream glycosphingolipids like lactosylceramide, can decrease the proliferation rate of renal epithelial cells. oup.com Conversely, the accumulation of certain glycosphingolipids can contribute to cell proliferation. oup.com

Cell Differentiation and Development

Glycosphingolipids are crucial for cell differentiation and organogenesis. researchgate.net In human neutrophils, the presence of lactosylceramide-enriched microdomains is a characteristic feature that is coupled to signal transduction pathways involved in the innate immune response. nih.gov The differentiation of HL-60 cells into a neutrophil-like phenotype is associated with changes in the organization of these microdomains. nih.gov

Ceramides and their derivatives are considered critical signaling factors in stem cell differentiation and the establishment of cell polarity, which are fundamental processes in embryonic development. researchgate.net The metabolism of glycosphingolipids, including the synthesis and degradation of lactosylceramide, is intricately linked to neuronal health and development, and disruptions in these pathways are associated with neurodegenerative diseases. nih.govnih.gov For instance, glucosylceramides are considered essential for cell-type differentiation and organogenesis in plants. researchgate.net

Contributions to Autophagy Modulation

Autophagy is a cellular degradation and recycling process that plays a dual role in cell survival and cell death. It allows cells to remove damaged organelles and protein aggregates, providing nutrients during starvation. However, excessive or dysregulated autophagy can also lead to a form of programmed cell death.

The signaling pathways centered around lactosylceramide have been shown to induce autophagy. nih.gov This suggests that the metabolism of glycosphingolipids is closely intertwined with the autophagic machinery. The accumulation of certain sphingolipids can act as a trigger for autophagy. For instance, ceramide, a precursor to lactosylceramide, has been shown to induce a lethal form of autophagy known as mitophagy, which is the selective degradation of mitochondria by autophagy. nih.gov This ceramide-induced mitophagy can lead to cell death in a manner that is independent of the classical apoptosis executioners like Bax/Bak and caspases. nih.gov

While direct studies on the role of lyso-lactosylceramide in autophagy are limited, the established roles of its metabolic relatives, ceramide and lactosylceramide, point towards its potential involvement. The accumulation of bioactive lipids within the cell can lead to lipotoxicity and stress on organelles like the lysosomes, which are central to the completion of the autophagic process. nih.gov The induction of autophagy can be a response to this lipid-induced stress. Depending on the cellular context and the extent of the stress, this autophagic response can either be a pro-survival mechanism to restore homeostasis or a pro-death pathway that leads to cellular demise. nih.gov Further research is needed to elucidate the specific contributions of synthetic lyso-lactosylceramide to the complex regulation of autophagy.

Table 2: Research Findings on the Role of Related Sphingolipids in Autophagy

CompoundCellular ProcessOutcomeCitation
LactosylceramideSignaling PathwaysInduction of autophagy. nih.gov
CeramideMitophagyInduction of lethal mitophagy, leading to cell death. nih.gov
Bioactive LipidsLipotoxicityCan trigger autophagy as a stress response, which can be either pro-survival or pro-death. nih.gov

Role in Immunological Responses

Lyso-lactosylceramide and related glycosphingolipids are increasingly recognized for their roles as modulators of the immune system. They can interact with immune cells and influence the production of signaling molecules that orchestrate inflammatory responses.

Interaction with Immune Cell Receptors (e.g., Toll-like Receptor 4)

The innate immune system relies on pattern recognition receptors (PRRs) to detect molecules associated with pathogens and cellular damage. Toll-like receptors (TLRs) are a major class of PRRs, and TLR4 is famously known for its role in recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. youtube.com

Recent evidence has implicated glycosphingolipids in TLR4 signaling. Significantly, it has been proposed that lyso-glycosphingolipids (lyso-GSLs) can be directly recognized by Toll-like receptor 4 (TLR4). nih.gov This finding suggests that lyso-lactosylceramide may act as an endogenous ligand for TLR4, thereby triggering an immune response. This interaction provides a direct mechanism by which this lipid can initiate inflammatory signaling pathways.

The activation of TLR4 typically involves its dimerization and the recruitment of adaptor proteins, leading to the activation of downstream transcription factors such as NF-κB, which controls the expression of many pro-inflammatory genes. youtube.com The ability of lyso-lactosylceramide to potentially engage this receptor highlights its role as a damage-associated molecular pattern (DAMP) that can alert the immune system to cellular stress or injury.

Influence on Cytokine Production and Immune Cell Activation

The engagement of immune receptors like TLR4 by lyso-lactosylceramide is expected to have significant downstream consequences, including the production of cytokines and the activation of immune cells. Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells.

Indeed, the interaction of lyso-GSLs with TLR4 has been linked to the induction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov This cytokine production can further amplify the immune response by recruiting and activating other immune cells to the site of inflammation.

Furthermore, studies on lactosylceramide have demonstrated its ability to promote the production of chemokines like CCL2 and to activate the NF-κB pathway, a central regulator of inflammation. nih.gov Lactosylceramide can also activate cytosolic phospholipase A2α, leading to the production of arachidonic acid, a precursor for pro-inflammatory eicosanoids. nih.gov Given that lyso-lactosylceramide is the deacylated form of lactosylceramide, it is plausible that it shares or contributes to these pro-inflammatory activities. The activation of immune cells such as neutrophils and macrophages is a key feature of inflammatory responses mediated by these lipids. nih.govresearchgate.net

Table 3: Research Findings on the Immunological Roles of Lyso-Lactosylceramide and Related Compounds

Compound/ClassInteraction/MechanismDownstream EffectCitation
Lyso-glycosphingolipidsDirect recognition by Toll-like Receptor 4 (TLR4).Initiation of inflammatory signaling. nih.gov
Lyso-glycosphingolipidsTLR4-mediated signaling.Induction of pro-inflammatory cytokines (IL-1β, TNF-α). nih.gov
LactosylceramideActivation of the NF-κB pathway.Promotion of chemokine (CCL2) production. nih.gov
LactosylceramideActivation of cytosolic phospholipase A2α.Production of pro-inflammatory eicosanoids. nih.gov

Pathophysiological Contributions of Lyso Lactosylceramide in Experimental Disease Models

Lysosomal Storage Disorders (LSDs) and Lyso-Lactosylceramide (B1164819) Accumulation in Cellular and Animal Models

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the accumulation of undegraded macromolecules within lysosomes. nih.gov While the primary storage material defines each LSD, secondary accumulation of other lipids, including lactosylceramide (B164483) and its lyso-form, is a common feature that contributes to the complex pathology. nih.govresearchgate.net

Accumulation Profiles and Variability in Specific LSD Models (e.g., Lactosylceramidosis, Niemann-Pick disease type C, GM1 gangliosidosis, Gaucher, Krabbe, Mucopolysaccharidoses)

The accumulation of lactosylceramide (LacCer) and, by extension, its lyso-derivative, varies significantly across different LSD models. This variability reflects the intricate and interconnected nature of glycosphingolipid metabolism. nih.gov

Lactosylceramidosis: This rare LSD is defined by a deficiency of lactosylceramide-β-galactosidase, leading to the primary accumulation of lactosylceramide in cells and tissues, including cultured skin fibroblasts. nih.gov

Niemann-Pick disease type C (NPC): In cellular and animal models of NPC, a general trend of increased LacCer in storage cells is observed. nih.gov This accumulation is particularly prominent in neurons. nih.gov NPC is characterized by the accumulation of cholesterol and various sphingolipids in lysosomal storage organelles due to mutations in the NPC1 or NPC2 proteins. nih.gov

GM1 Gangliosidosis: Models of GM1 gangliosidosis, caused by a deficiency of β-galactosidase, also show a tendency for LacCer to increase in storage cells. nih.gov

Gaucher Disease: The primary storage lipids in Gaucher disease are glucosylceramide and its deacylated form, glucosylsphingosine (B128621) (lyso-GL-1). oup.comsanofimedical.comnih.gov Studies in mouse models of neuronopathic Gaucher disease have shown that while glucosylceramide levels rise significantly, lactosylceramide levels remain largely unaltered. oup.com However, other studies suggest that Gaucher cells may show significantly lower levels of LacCer compared to control macrophages. nih.gov

Krabbe Disease: Krabbe disease is a sphingolipidosis resulting from a deficiency of the enzyme galactosylceramidase (GALC). nih.gov While some studies on patient-derived cells reported lower levels or absence of LacCer compared to controls nih.gov, a zebrafish model of Krabbe disease (galcb KO) recapitulated key pathological features and was characterized by the significant accumulation of LacCer in the brain. nih.gov

Mucopolysaccharidoses (MPS): Evidence indicates that LacCer accumulates in models of MPS II and MPS III. researchgate.net It is considered one of the main accumulated components in brain samples from neurological forms of MPS. researchgate.net

Table 1: Lyso-Lactosylceramide Accumulation in LSD Models

Disease Model Accumulation Status Key Findings Citations
Lactosylceramidosis Primary Accumulation Deficiency in lactosylceramide galactosyl hydrolase causes direct buildup. nih.gov
Niemann-Pick disease type C (NPC) Secondary Accumulation General increase observed in storage cells, especially neurons. nih.gov
GM1 Gangliosidosis Secondary Accumulation Tendency for increased lactosylceramide in storage cells. nih.gov
Gaucher Disease Generally Unaltered/Lower Mouse models show unaltered levels; some studies report lower levels in Gaucher cells. Primary storage is glucosylceramide. nih.govoup.com
Krabbe Disease Variable Zebrafish model shows significant brain accumulation; other studies report lower levels. nih.govnih.gov
Mucopolysaccharidoses (MPS) Secondary Accumulation Accumulation noted in MPS II and III models, particularly in the brain. researchgate.net

Mechanistic Links to Cellular and Organ Dysfunction in LSD Models

A key consequence of lipid accumulation is the disruption of calcium homeostasis. researchgate.net For instance, in GM1-gangliosidosis, the buildup of GM1, a downstream metabolite of LacCer, can interfere with calcium signaling and trigger neuronal apoptosis. nih.govmdpi.com Furthermore, the accumulation of glycosphingolipids can lead to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and impaired autophagic flux, a critical process for cellular clearing. researchgate.netmdpi.com In the zebrafish model of Krabbe disease, the accumulation of LacCer is directly linked to neuroinflammation, neurodegeneration, and demyelination, highlighting its role as a neurotoxic metabolite. nih.gov

Neurological Disorders in Pre-clinical Models

Beyond LSDs, lyso-lactosylceramide is increasingly recognized for its role in the pathology of more common neurodegenerative diseases. nih.gov It is considered an early biomarker in the progression of these disorders. nih.gov

Contribution to Neuroinflammation and Neurodegeneration Mechanisms (e.g., Alzheimer's disease, Parkinson's disease models)

Growing evidence from pre-clinical models suggests that glycosphingolipids play a central role in the neuroinflammatory processes that drive neurodegeneration. nih.gov

Alzheimer's Disease (AD): High plasma levels of ceramide, the precursor to most sphingolipids, have been correlated with hippocampal volume loss and the occurrence of AD. nih.gov While direct studies on lyso-lactosylceramide are emerging, the dysregulation of the broader sphingolipid metabolic pathway is a key feature in AD models. nih.goviu.edu

Parkinson's Disease (PD): Studies have found that patients with PD have higher levels of lactosylceramide compared to controls, with the highest levels observed in those with cognitive impairment. nih.gov In experimental models, glycosphingolipid accumulation is linked to neuroinflammation. nih.gov The pathogenesis of PD may share molecular pathways with glycosphingolipid storage disorders like Gaucher disease, which is a known genetic risk factor for PD. nih.govmdpi.comfrontiersin.org Age-related increases in glycosphingolipids like LacCer, coupled with impaired lysosomal capacity, may help explain the pathogenesis of PD. nih.gov

A primary mechanism by which LacCer contributes to neuroinflammation is through the activation of astrocytes, the most abundant glial cells in the brain. nih.gov This activation can lead to the production of inflammatory mediators and contribute to the neurodegenerative cascade. nih.gov

Impact on Neuronal Function and Myelin Integrity in Model Systems

The accumulation of lyso-lactosylceramide and its metabolic relatives can directly impair neuronal function and the structural integrity of myelin.

In a zebrafish model of Krabbe disease, LacCer accumulation was associated with impaired locomotion, demyelination, neuroinflammation, and neurodegeneration. nih.gov The mechanisms involve the disruption of lipid rafts, which are specialized membrane microdomains critical for synaptic stability and signal transmission. nih.govfrontiersin.org LacCer can also induce the expression of inducible nitric oxide synthase (iNOS) in glial cells. frontiersin.org The resulting overproduction of nitric oxide (NO) is associated with neuronal cell death and demyelination. frontiersin.org

Inflammatory Processes and Immune Dysregulation in Animal and Cellular Models

Lyso-lactosylceramide is a potent modulator of inflammatory and immune responses. researchgate.netnih.gov Its synthesis is often upregulated in response to inflammatory stimuli, creating a feedback loop that amplifies the inflammatory cascade.

In cellular models, LacCer has been shown to regulate the gene expression of the inflammatory mediator iNOS through signaling pathways like Ras/ERK1/2 and IκB/NF-κB. nih.gov A central mechanism involves the activation of NADPH oxidase by newly synthesized LacCer. nih.gov This activation generates a surge of reactive oxygen species (ROS), creating an environment of high oxidative stress that triggers a cascade of inflammatory signaling. nih.gov

Furthermore, LacCer can activate cytosolic phospholipase A2, an enzyme that releases arachidonic acid from cell membranes. nih.gov Arachidonic acid is a precursor to prostaglandins (B1171923) and other eicosanoids, which are powerful mediators of inflammation. nih.gov This mechanism has been described in models of skin inflammation. researchgate.net The inhibition of lactosylceramide synthase has been shown to block the production of pro-inflammatory cytokines in several experimental models, highlighting the compound's crucial role in orchestrating immune responses. nih.gov

Table 2: Mechanistic Contributions of Lyso-Lactosylceramide in Disease Models

Pathological Process Mechanism Model System Citations
Cellular Dysfunction (LSDs) Disruption of Ca2+ homeostasis, increased ROS, mitochondrial dysfunction. GM1 gangliosidosis models, general LSDs. researchgate.netnih.govmdpi.com
Neuroinflammation Activation of astrocytes, induction of inflammatory mediators (iNOS). Rat spinal cord injury, PD models. nih.gov
Neurodegeneration Demyelination, neuronal cell death, disruption of lipid rafts. Zebrafish model of Krabbe disease. nih.govfrontiersin.org
Immune Dysregulation Activation of NADPH oxidase (ROS production), release of arachidonic acid. Cellular models, skin inflammation models. nih.govresearchgate.net

Metabolic Diseases and Mitochondrial Dysfunction in Experimental Models (e.g., Diabetes)

The role of glycosphingolipids in the pathophysiology of metabolic diseases, particularly diabetes, has been a subject of intense research. While much of the focus has been on ceramide, recent evidence from experimental models points towards its downstream metabolite, lactosylceramide (LacCer), as a key player in inducing mitochondrial dysfunction, a hallmark of diabetic complications. Although direct studies on synthetic lyso-lactosylceramide are limited, the investigation of acylated forms of lactosylceramide provides critical insights into the potential impact of its lyso-counterpart on mitochondrial health.

In a key study utilizing a streptozotocin-induced type 1 diabetes mouse model, researchers observed elevated levels of lactosylceramide in the heart tissue, which correlated with decreased mitochondrial respiration and calcium retention capacity. nih.govresearchgate.netnih.gov These findings suggest that in a diabetic state, the flux of ceramide is increased, leading to the accumulation of lactosylceramide which then directly impairs mitochondrial function. nih.gov

To investigate the direct effects of lactosylceramide on mitochondria, isolated cardiac mitochondria from healthy mice were treated with C16:0-lactosylceramide, a specific N-acylated form of lactosylceramide. The results demonstrated that this form of lactosylceramide potently suppressed State 3 respiration, which is the maximal capacity of the mitochondrial respiratory chain. nih.govresearchgate.netnih.gov Furthermore, the addition of C16:0-lactosylceramide decreased the calcium retention capacity of the mitochondria, suggesting an enhanced sensitivity to mitochondrial permeability transition pore (mPTP) opening, a critical event in cell death pathways. nih.gov

These findings are significant as they shift the focus from ceramide to lactosylceramide as a primary driver of mitochondrial defects in diabetic hearts. The accumulation of lactosylceramide species has also been noted in the skeletal muscle in other murine models of diabetes, where it is thought to contribute to mitochondrial dysfunction, oxidative stress, and inflammation. researchgate.net While these studies utilized acylated lactosylceramide, it is plausible that the deacylated form, lyso-lactosylceramide, could exert similar or even more potent effects due to its different physicochemical properties. The availability of synthetic lyso-lactosylceramide provides a valuable tool for future studies to dissect the specific role of this molecule in metabolic disease-related mitochondrial dysfunction.

Experimental ModelKey FindingsImplication for Mitochondrial DysfunctionReference
Streptozotocin-induced type 1 diabetes mouse modelElevated cardiac lactosylceramide levels.Correlation between lactosylceramide accumulation and impaired mitochondrial function in vivo. nih.govresearchgate.netnih.gov
Isolated murine cardiac mitochondriaC16:0-lactosylceramide suppresses State 3 respiration.Direct inhibition of the mitochondrial electron transport chain. nih.gov
Isolated murine cardiac mitochondriaC16:0-lactosylceramide decreases mitochondrial calcium retention capacity.Increased susceptibility to mitochondrial permeability transition and apoptosis. nih.gov
Murine models of diabetesAccumulation of lactosylceramide species in skeletal muscle.Potential role in promoting oxidative stress and inflammation alongside mitochondrial dysfunction. researchgate.net

Role in Oncogenic Transformation and Tumor Microenvironment in Cell and Animal Models

The involvement of lactosylceramide and its signaling pathways in cancer biology is multifaceted, contributing to both oncogenic transformation and the modulation of the tumor microenvironment. While direct experimental evidence for the role of synthetic lyso-lactosylceramide is emerging, studies on lactosylceramide provide a strong foundation for understanding its potential contributions to cancer progression.

Lactosylceramide has been shown to act as a signaling molecule that can induce the expression of proto-oncogenes such as c-Fos, which are critical for cell proliferation. nih.gov This induction is mediated through the generation of reactive oxygen species (ROS) via the activation of NADPH oxidase. nih.gov This lactosylceramide-induced oxidative stress environment is a key factor in promoting cellular processes that can lead to oncogenic transformation. nih.gov Furthermore, the inhibition of lactosylceramide synthase has been shown to decrease tumorigenicity in glioma-initiating cells, highlighting the importance of this glycosphingolipid in cancer. nih.gov

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and the extracellular matrix. Lactosylceramide plays a significant role in shaping this environment, primarily through the induction of inflammation and angiogenesis. nih.gov It can activate cytosolic phospholipase A2, leading to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. nih.gov This inflammatory milieu can promote tumor growth and progression. Moreover, lactosylceramide itself has been identified as an angiogenesis inducer, a critical process for tumor survival and metastasis. nih.gov

In the context of the tumor microenvironment, the interaction between cancer cells and the surrounding cells is crucial. Studies have shown that in human neutrophils, lactosylceramide-containing lipid rafts can bind to pathogens and initiate an innate immune response. mdpi.com This suggests that lactosylceramide on the surface of cancer cells or other cells within the tumor microenvironment could modulate immune responses.

While the aforementioned studies primarily focus on lactosylceramide, the deacylated form, lyso-lactosylceramide, is also implicated in pathological processes. Lyso-glycosphingolipids are known to accumulate in certain lysosomal storage disorders and can be cytotoxic. nih.gov Although the direct role of lyso-lactosylceramide in oncogenesis is not yet fully elucidated, its potential to perturb cell membranes and signaling pathways suggests it could be an important player. The use of synthetic lyso-lactosylceramide in cell and animal models will be crucial to specifically delineate its functions in oncogenic transformation and the tumor microenvironment.

Cellular/Animal ModelKey FindingsImplication for Oncogenesis and Tumor MicroenvironmentReference
Human arterial smooth muscle cellsLactosylceramide induces c-Fos expression via NADPH oxidase-mediated ROS production.Promotion of cell proliferation and oncogenic signaling. nih.gov
Glioma-initiating cellsInhibition of lactosylceramide synthase decreases tumorigenicity.Lactosylceramide is implicated in maintaining the cancerous state. nih.gov
General cellular modelsLactosylceramide activates cytosolic phospholipase A2, leading to prostaglandin (B15479496) synthesis.Induction of a pro-inflammatory tumor microenvironment. nih.gov
General cellular modelsLactosylceramide is an angiogenesis inducer.Promotion of new blood vessel formation to support tumor growth. nih.gov
Human neutrophilsLactosylceramide-containing lipid rafts are involved in the innate immune response.Potential modulation of immune cell function within the tumor microenvironment. mdpi.com

Advanced Methodological Approaches for Lyso Lactosylceramide Research

Quantitative Lipidomics and Mass Spectrometry-Based Profiling in Biological Systems

Quantitative lipidomics, a specialized branch of metabolomics, provides the means to comprehensively identify and quantify lipid species within a biological sample. nih.gov For synthetic lyso-lactosylceramide (B1164819), liquid chromatography coupled to electrospray ionization mass spectrometry (LC-MS) is a cornerstone technique for profiling its presence in cells, tissues, and biological fluids. nih.gov This approach allows for the separation of lyso-lactosylceramide from a complex mixture of other lipids, followed by its highly sensitive and specific detection by the mass spectrometer. nih.gov

The general workflow involves sample preparation, typically through liquid-liquid extraction to isolate the lipid fraction, followed by chromatographic separation and mass analysis. nih.govnih.gov High-resolution mass spectrometry enables the determination of the precise mass of the molecule, confirming its identity, while tandem mass spectrometry (MS/MS) fragments the molecule to provide structural information, further validating its identification. nih.gov This level of detailed analysis is crucial for distinguishing lyso-lactosylceramide from other isobaric lipid species that may be present in the sample. nih.gov

To move from relative profiling to absolute quantification, stable isotope-labeled (SIL) internal standards are indispensable. nih.gov A synthetic lyso-lactosylceramide standard, in which specific atoms (e.g., ¹³C or ¹⁵N) have been replaced with their heavy isotopes, is added to the biological sample at a known concentration at the very beginning of the analytical process. nih.govthermofisher.com

This SIL internal standard is chemically identical to the endogenous analyte but is distinguishable by its higher mass. nih.gov Its key advantage is its ability to correct for variability throughout the entire experimental procedure, including extraction efficiency, matrix effects, and instrument response fluctuations. nih.gov By calculating the peak area ratio of the endogenous analyte to the known amount of the SIL internal standard, a precise and accurate absolute concentration of synthetic lyso-lactosylceramide can be determined. youtube.com While the synthesis of such standards can be complex, their use is considered the gold standard for quantitative bioanalytical LC-MS assays. nih.govnih.gov

Table 1: Comparison of Quantification Strategies in Lipidomics

Strategy Description Advantages Disadvantages
Relative Quantification Compares the abundance of a lipid between different samples without determining its absolute concentration. Simpler workflow; no need for specific standards. Prone to variations in sample prep and instrument response; cannot determine actual concentration.
Absolute Quantification (using SIL IS) Determines the exact concentration of a lipid by using a stable isotope-labeled internal standard (SIL IS) added at a known concentration. nih.gov High precision and accuracy; corrects for matrix effects and procedural losses. nih.govnih.gov Requires synthesis of specific, often expensive, SIL internal standards. nih.gov
External Calibration A calibration curve is generated using a series of known concentrations of a pure standard. The sample concentration is determined by interpolation. Can provide absolute quantification. Does not account for sample-specific matrix effects or variations in extraction recovery.

Advanced Imaging Techniques for Spatiotemporal Dynamics (e.g., Fluorescence Microscopy with Labeled Probes)

To understand the function of lyso-lactosylceramide, it is crucial to visualize its location and movement within living cells over time. This is achieved by labeling the molecule with a fluorescent probe, allowing for its detection using advanced microscopy techniques. nih.gov Synthetic analogs of lactosylceramide (B164483) have been successfully tagged with fluorophores like BODIPY (dipyrromethene difluoride) to monitor their intracellular distribution and endocytic uptake in real-time. nih.gov

Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, offer unprecedented detail of these dynamics at the subcellular level. nih.gov Methods like Structured Illumination Microscopy (SIM), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) can pinpoint the location of fluorescently-labeled lyso-lactosylceramide with much higher resolution than conventional confocal microscopy. nih.gov These techniques are particularly suited for tracking the lipid's association with specific organelles or its movement within membrane microdomains. nih.govnih.gov

Table 2: Overview of Advanced Imaging Techniques for Lipid Tracking

Technique Principle Resolution Key Advantage
Confocal Microscopy Uses a pinhole to reject out-of-focus light, providing optical sectioning. ~200 nm Standard for 3D imaging of live cells.
STED Microscopy A second laser depletes fluorescence at the periphery of the excitation spot, narrowing the detection area. nih.gov ~50-80 nm Provides super-resolution imaging in live cells.
PALM/STORM Sequentially activates and localizes single fluorescent molecules to reconstruct a super-resolution image. nih.gov ~20-50 nm Achieves very high resolution; suitable for fixed or slow-moving samples.
SIM Illuminates the sample with patterned light and uses computational analysis of the resulting moiré fringes to reconstruct a higher-resolution image. nih.gov ~100 nm Fast imaging speed, making it well-suited for dynamic processes in living cells. nih.gov

Biophysical Techniques for Membrane Interaction Studies (e.g., NMR, EPR Spectroscopy for Conformation and Dynamics)

Biophysical methods are essential for characterizing the structural conformation of lyso-lactosylceramide and its dynamic interactions with cellular membranes at an atomic level. doaj.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. dntb.gov.ua By studying a synthetic, isotopically labeled (e.g., with ¹³C) lyso-lactosylceramide, NMR can reveal detailed information about its conformation, orientation, and interactions within a model membrane environment, such as a lipid bilayer or nanodisc. nist.gov

Electron Paramagnetic Resonance (EPR) spectroscopy offers complementary insights, particularly into the dynamics and local environment of the molecule. nih.gov This technique involves attaching a stable radical (a spin label) to the lyso-lactosylceramide molecule. nih.gov By analyzing the EPR spectrum, researchers can deduce information about the mobility of the spin-labeled portion of the molecule, its accessibility to the surrounding solvent, and its proximity to other spin-labeled molecules, providing a detailed picture of its behavior within a membrane. nih.govnih.gov These studies are critical for understanding how the structure of lyso-lactosylceramide influences its function within the lipid bilayer. nih.gov

Development of Genetically Engineered Cellular and Animal Models for Functional Dissection

To dissect the specific biological functions of lyso-lactosylceramide, researchers rely on genetically engineered model systems. In cellular models, techniques like CRISPR-Cas9 can be used to knock out or modify the genes encoding the enzymes responsible for the synthesis or degradation of lactosylceramide and its lyso-form. By studying the resulting cellular phenotype and then re-introducing synthetic lyso-lactosylceramide, its specific downstream effects can be isolated and characterized.

Similarly, genetically engineered animal models, such as knockout or transgenic mice, are invaluable for studying the physiological and pathological roles of this lipid in a whole-organism context. Applying quantitative lipidomics to tissues from these animal models can reveal how the absence of a specific metabolic enzyme impacts the levels of lyso-lactosylceramide and other related lipids. nih.gov These models are instrumental in linking the molecular properties of lyso-lactosylceramide to complex biological processes and disease states.

Future Perspectives and Emerging Directions in Lyso Lactosylceramide Research

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

The complexity of biological systems necessitates a holistic approach to understanding the multifaceted roles of molecules like lyso-lactosylceramide (B1164819). Systems biology, which integrates various "omics" data, is set to revolutionize our comprehension of this compound's function in health and disease. frontiersin.orgresearchgate.nete-enm.orgnih.goviu.edu

By combining genomics, transcriptomics, proteomics, and lipidomics, researchers can construct comprehensive models of the cellular pathways influenced by lyso-lactosylceramide. frontiersin.org This integrated approach allows for the identification of previously unknown molecular players and networks involved in complex genetic and metabolic disorders. frontiersin.org For instance, multi-omics can reveal how alterations in lyso-lactosylceramide levels, potentially influenced by genetic predispositions, impact downstream protein expression and metabolic footprints, providing a clearer picture of disease pathogenesis. e-enm.org

This systems-level understanding is crucial for moving beyond a one-dimensional view of lyso-lactosylceramide's function and appreciating its role within the dynamic and interconnected network of cellular processes. researchgate.net The rapid development of computational and bioinformatics tools is essential for analyzing the vast datasets generated by these omics technologies, ultimately advancing our knowledge of lyso-lactosylceramide's biological significance. frontiersin.org

Discovery of Novel Biological Modulators and Therapeutic Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful tool for identifying novel small molecules that can modulate the activity of biological targets. nih.govnih.govresearchgate.net In the context of lyso-lactosylceramide, HTS assays can be designed to discover compounds that either mimic, enhance, or inhibit its biological effects. This approach has the potential to uncover new therapeutic targets and lead compounds for drug development. nih.govresearchgate.net

For example, cell-based HTS assays can be developed to screen large chemical libraries for molecules that modulate signaling pathways known to be influenced by lyso-lactosylceramide. nih.gov The identification of such "hit" compounds can then be followed by a pipeline of secondary screening and validation to confirm their specificity and mechanism of action. nih.gov This methodology has been successfully applied to discover modulators for various cellular processes and disease states. nih.govnih.gov

Furthermore, innovative HTS approaches are being developed to identify stabilizers of transcription factors, which could be relevant to the downstream effects of lyso-lactosylceramide signaling. researchgate.net These advanced screening technologies will accelerate the discovery of specific pharmacological agonists or antagonists, providing valuable tools for both research and the potential development of new therapies for diseases where lyso-lactosylceramide metabolism is dysregulated. nih.gov

Screening ApproachObjectivePotential Outcome for lyso-Lactosylceramide Research
Cell-Based High-Throughput Screening Identify small molecules that modulate cellular responses to lyso-lactosylceramide.Discovery of novel therapeutic agents that can correct signaling pathway dysregulation.
Biochemical High-Throughput Screening Screen for compounds that directly interact with proteins involved in lyso-lactosylceramide metabolism or signaling.Identification of specific enzyme inhibitors or receptor ligands.
Phenotypic Screening Observe the effects of a library of compounds on a cellular or organismal phenotype related to lyso-lactosylceramide function.Uncovering unexpected therapeutic targets and mechanisms of action.

Structural Elucidation of Lyso-Lactosylceramide-Protein Complexes and Binding Pockets

A detailed understanding of how lyso-lactosylceramide interacts with its protein targets at the molecular level is fundamental for designing targeted therapies. Techniques such as X-ray crystallography and cryo-electron microscopy are crucial for determining the three-dimensional structures of lyso-lactosylceramide bound to proteins.

Resolving these complex structures will reveal the specific amino acid residues involved in binding and the conformational changes that occur upon interaction. This information is invaluable for the rational design of small molecules that can either mimic the binding of lyso-lactosylceramide to activate a target protein or block the binding pocket to inhibit its activity.

Knowledge of the binding pocket architecture will enable computational chemists to perform in silico screening of virtual compound libraries to identify potential drug candidates with high affinity and specificity. This structure-based drug design approach significantly streamlines the drug discovery process and increases the likelihood of developing effective and selective therapeutics.

Innovation in Synthetic Chemistry for Tailored Biological Probes and Tools

Advances in synthetic chemistry are pivotal for creating customized molecular probes and tools to investigate the biology of lyso-lactosylceramide. nih.gov The ability to synthesize analogs of lyso-lactosylceramide with specific modifications allows researchers to dissect its complex functions with high precision. nih.govmdpi.com

For instance, the synthesis of photoactivatable and cleavable cross-linking analogs of related glycosphingolipids has enabled the identification of their interacting protein partners. nih.gov A similar strategy applied to lyso-lactosylceramide could uncover its direct cellular targets. Furthermore, the development of azide-labeled β-lactosylceramide analogs provides a versatile platform for attaching various molecular tags via click chemistry, facilitating their use in a wide range of biological studies. nih.govmdpi.com

These synthetic probes are instrumental in tracking the localization, trafficking, and metabolism of lyso-lactosylceramide within cells. The creation of well-defined, fully synthetic glycosphingolipids also offers the advantage of uniformity for analytical methods, eliminating the interference from heterogeneous mixtures present in natural sources. caymanchem.com The continued innovation in synthetic methodologies will undoubtedly lead to the development of more sophisticated tools to unravel the intricate biology of lyso-lactosylceramide. frontiersin.orgdntb.gov.uamdpi.com

Synthetic Probe TypeApplicationResearch Question Addressed
Fluorescently Labeled Analogs Live-cell imaging and tracking.Where does lyso-lactosylceramide localize within the cell and how does it move?
Photo-affinity Probes Identifying direct binding partners.What proteins does lyso-lactosylceramide interact with?
Biotinylated Analogs Affinity purification of interacting molecules.What is the composition of the lyso-lactosylceramide interactome?
Click-Chemistry Enabled Analogs Versatile functionalization with various tags.How can we specifically label and study lyso-lactosylceramide in complex biological systems?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.